molecular formula C22H48N4O5Si2 B1379923 2-(Azido-PEG2-amido)-1,3-bis(tert-butyldimethylsilanoxy)propane CAS No. 1398044-56-8

2-(Azido-PEG2-amido)-1,3-bis(tert-butyldimethylsilanoxy)propane

Cat. No.: B1379923
CAS No.: 1398044-56-8
M. Wt: 504.8 g/mol
InChI Key: BZLKQVQAFKXCQH-UHFFFAOYSA-N
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Description

2-(Azido-PEG2-amido)-1,3-bis(tert-butyldimethylsilanoxy)propane is a specialized compound used in various scientific and industrial applications. This compound features a polyethylene glycol (PEG) linker, an azido group, and tert-butyldimethylsilanoxy groups, making it versatile for chemical modifications and conjugations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azido-PEG2-amido)-1,3-bis(tert-butyldimethylsilanoxy)propane typically involves multiple steps:

    Azidation: The azido group is introduced via a substitution reaction, often using sodium azide.

    Silylation: The tert-butyldimethylsilanoxy groups are added through a silylation reaction, using tert-butyldimethylsilyl chloride in the presence of a base like imidazole.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(Azido-PEG2-amido)-1,3-bis(tert-butyldimethylsilanoxy)propane undergoes several types of chemical reactions:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

    Click Chemistry: The azido group is highly reactive in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC).

    Hydrolysis: The tert-butyldimethylsilanoxy groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Sodium Azide: Used for introducing the azido group.

    Copper(I) Catalysts: Employed in click chemistry reactions.

    Acids/Bases: Utilized for hydrolysis of silyl groups.

Major Products Formed

    Triazoles: Formed through click chemistry.

    Hydrolyzed Silanols: Resulting from the hydrolysis of silyl groups.

Scientific Research Applications

2-(Azido-PEG2-amido)-1,3-bis(tert-butyldimethylsilanoxy)propane has diverse applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and in click chemistry.

    Biology: Employed in bioconjugation techniques for labeling biomolecules.

    Medicine: Utilized in drug delivery systems due to its PEGylation properties, which enhance solubility and stability.

    Industry: Applied in the development of advanced materials and surface modifications.

Mechanism of Action

The compound exerts its effects primarily through its functional groups:

    Azido Group: Engages in click chemistry, forming stable triazole linkages.

    PEG Linker: Provides solubility and biocompatibility, facilitating its use in biological systems.

    Silyl Groups: Protect reactive sites during synthesis and can be removed under specific conditions.

Comparison with Similar Compounds

Similar Compounds

  • Azido-PEG4-t-butyl ester
  • Azido-PEG6-t-butyl ester
  • Azido-PEG2-t-butyl ester

Uniqueness

2-(Azido-PEG2-amido)-1,3-bis(tert-butyldimethylsilanoxy)propane is unique due to its combination of azido, PEG, and silyl groups, offering a balance of reactivity, solubility, and stability. This makes it particularly valuable in applications requiring precise chemical modifications and biocompatibility.

Properties

IUPAC Name

3-[2-(2-azidoethoxy)ethoxy]-N-[1,3-bis[[tert-butyl(dimethyl)silyl]oxy]propan-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H48N4O5Si2/c1-21(2,3)32(7,8)30-17-19(18-31-33(9,10)22(4,5)6)25-20(27)11-13-28-15-16-29-14-12-24-26-23/h19H,11-18H2,1-10H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLKQVQAFKXCQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(CO[Si](C)(C)C(C)(C)C)NC(=O)CCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H48N4O5Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601100885
Record name Propanamide, 3-[2-(2-azidoethoxy)ethoxy]-N-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601100885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1398044-56-8
Record name Propanamide, 3-[2-(2-azidoethoxy)ethoxy]-N-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1398044-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, 3-[2-(2-azidoethoxy)ethoxy]-N-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601100885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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